![molecular formula C18H19N3O2 B2940951 N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474264-00-1](/img/structure/B2940951.png)
N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as DOQA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DOQA is a member of the quinoxaline family of compounds, which are known to possess a wide range of biological activities.
Scientific Research Applications
Structural Analysis and Properties Research has delved into the structural aspects of related amide-containing isoquinoline derivatives, exploring their potential to form salts and inclusion compounds with notable properties. For instance, certain derivatives exhibit enhanced fluorescence upon forming host–guest complexes, a property that could be leveraged in developing fluorescent markers or sensors (Karmakar et al., 2007).
Synthetic Pathways and Intermediates Studies have detailed synthetic pathways leading to compounds with potential as analgesics or in cancer treatment, demonstrating the utility of N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and its derivatives as key intermediates (King, 2007). Such pathways underscore the compound's role in facilitating the synthesis of biologically active molecules.
Antitumor Activity and Molecular Docking The synthesis of novel quinazolinone analogues, evaluated for their in vitro antitumor activity, highlights the potential therapeutic applications of derivatives. Molecular docking studies further suggest that some derivatives might exhibit inhibitory activity against specific cancer cell lines, indicating the compound's relevance in designing anticancer drugs (Al-Suwaidan et al., 2016).
Neuroprotective Effects Research on related compounds has demonstrated potential cognitive function enhancement, suggesting applications in addressing neurological conditions or cognitive impairments (Sakurai et al., 1989). These findings point to the broader pharmacological relevance of N-(3,4-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives.
Antibacterial and Antifungal Agents Synthesis of azetidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has shown promising antibacterial and antifungal activities. Such studies indicate the potential use of these compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant infections (Kumar et al., 2013).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-7-8-13(9-12(11)2)19-17(22)10-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-9,16,20H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSAACYJCWEKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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